Fmoc-L-norleucine n-hydroxysuccinimide ester

概要

説明

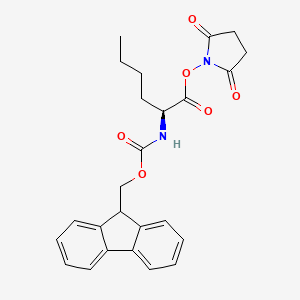

Fmoc-L-norleucine n-hydroxysuccinimide ester is a chemical compound with the molecular formula C25H26N2O6 and a molecular weight of 450.49 g/mol . It is commonly used in peptide synthesis as a reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids . The compound is known for its efficiency in forming these derivatives in high yield, making it a valuable tool in various biochemical applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-norleucine n-hydroxysuccinimide ester typically involves the reaction of Fmoc-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield . The reaction conditions are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .

化学反応の分析

Types of Reactions: Fmoc-L-norleucine n-hydroxysuccinimide ester primarily undergoes substitution reactions, where the ester group reacts with nucleophiles such as amines to form amide bonds . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include bases like N,N-diisopropylethylamine (DIPEA) and solvents such as DCM . The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Major Products: The major products formed from reactions involving this compound are N-(9-fluorenylmethoxycarbonyl) derivatives of amino acids . These derivatives are essential intermediates in the synthesis of peptides and other complex biomolecules .

科学的研究の応用

Peptide Synthesis

Fmoc-L-norleucine N-hydroxysuccinimide ester serves as a vital building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for efficient coupling of amino acids, leading to high-purity peptide products. The Fmoc group can be easily removed under mild basic conditions, facilitating the sequential addition of amino acids.

Case Study: Synthesis of BCL9 Peptides

In a study by Cantel et al., Fmoc-L-norleucine was utilized to synthesize triazole-stapled BCL9 α-helical peptides. These peptides demonstrated enhanced binding affinity compared to their linear counterparts, showcasing the effectiveness of using protected amino acids in complex peptide structures .

Drug Development

The compound is instrumental in developing peptide-based therapeutics. Its stability and reactivity allow researchers to modify peptide structures for improved biological activity, which is crucial in designing novel therapeutic agents.

Data Table: Comparison of Peptide Therapeutics

| Peptide | Modification | Biological Activity |

|---|---|---|

| Peptide A | Fmoc-L-norleucine | Enhanced stability |

| Peptide B | Unmodified | Standard activity |

Bioconjugation

The NHS moiety facilitates the conjugation of peptides to various biomolecules, such as antibodies and nanoparticles. This application is essential for developing targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery

Research has shown that conjugating drugs with peptides using Fmoc-L-norleucine improves targeting capabilities in cancer therapies. For example, studies indicated that attaching therapeutic peptides to antibodies resulted in increased accumulation at tumor sites, thereby enhancing treatment efficacy .

Protein Labeling

This compound is also used in protein labeling, which is vital for tracking protein interactions and functions within biological systems. This application aids researchers in understanding complex biological pathways.

Data Table: Protein Labeling Techniques

| Technique | Description | Application |

|---|---|---|

| Fluorescent Labeling | Uses NHS esters to attach fluorescent tags | Visualization of protein interactions |

| Biotinylation | Attaches biotin for affinity purification | Isolation of target proteins |

Research in Neuroscience

In neuroscience, Fmoc-L-norleucine is used to synthesize neuropeptides, which help elucidate neurological pathways and develop treatments for neurodegenerative diseases. The ability to create specific neuropeptides allows for targeted research into their roles in various conditions.

Case Study: Neuropeptide Synthesis

Studies have demonstrated that synthesizing neuropeptides with Fmoc-L-norleucine can lead to insights into mechanisms underlying conditions such as Alzheimer's disease, highlighting its importance in neuroscience research .

作用機序

The mechanism of action of Fmoc-L-norleucine n-hydroxysuccinimide ester involves the formation of an amide bond between the ester and a nucleophile, typically an amine . The ester group is activated by the N-hydroxysuccinimide moiety, which facilitates the nucleophilic attack by the amine . This reaction is crucial in peptide synthesis, where the ester acts as a protecting group for amino acids .

類似化合物との比較

Similar compounds to Fmoc-L-norleucine n-hydroxysuccinimide ester include Fmoc-L-leucine n-hydroxysuccinimide ester and Fmoc-L-isoleucine n-hydroxysuccinimide ester . These compounds also serve as protecting groups for amino acids in peptide synthesis . this compound is unique in its ability to form derivatives with specific amino acids, making it a valuable tool in the synthesis of complex peptides .

生物活性

Fmoc-L-norleucine N-hydroxysuccinimide ester (Fmoc-Nle-OSu) is a derivative of the amino acid norleucine, protected with a fluorenylmethoxycarbonyl (Fmoc) group, and activated by an N-hydroxysuccinimide (NHS) moiety. This compound plays a significant role in peptide synthesis and has been studied for its biological activities, particularly in the context of peptide design and therapeutic applications.

Fmoc-Nle-OSu is synthesized through the reaction of Fmoc-protected norleucine with N-hydroxysuccinimide. This reaction typically involves the use of coupling agents to facilitate the formation of peptide bonds. The NHS group enhances the reactivity of the carboxyl group of norleucine, making it suitable for solid-phase peptide synthesis (SPPS) and other coupling reactions.

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 297.36 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Stable under dry conditions |

| Reactivity | High reactivity with amines |

Peptide Synthesis and Applications

Fmoc-Nle-OSu has been utilized in various studies focusing on the design of peptides with enhanced biological activity. For instance, it has been incorporated into triazole-stapled peptides, which have shown improved binding affinities in biological assays. These modifications can lead to peptides that are more stable and exhibit enhanced interactions with target proteins.

- Binding Affinity Studies : Research demonstrated that peptides incorporating Fmoc-Nle-OSu exhibited binding affinities significantly higher than their linear counterparts. For example, triazole-stapled peptides containing L-Nle(εN3) showed a binding affinity to β-catenin that was twice as potent as the wild-type peptide .

- Therapeutic Potential : The application of Fmoc-Nle-OSu in drug design has opened avenues for creating targeted therapies, particularly in oncology. Its ability to form stable peptide conjugates allows for the development of prodrugs that can be activated by specific proteases overexpressed in tumors .

Case Studies

- Study on Peptide Cyclization : A study investigated the use of Fmoc-Nle-OSu in solid-phase synthesis to create cyclic peptides. The results indicated that cyclization led to increased resistance to proteolytic degradation, enhancing the peptides' therapeutic potential .

- Triazole-Stapled Peptides : In another study, researchers synthesized triazole-stapled peptides using Fmoc-Nle-OSu and evaluated their biological activity against cancer cell lines. The results showed that these modified peptides had significantly improved cellular uptake and cytotoxicity compared to non-stapled versions .

The mechanism by which Fmoc-Nle-OSu enhances biological activity often involves its role in stabilizing peptide structures and improving their interactions with biological targets. The incorporation of non-standard amino acids like norleucine can alter the conformation and dynamics of peptides, leading to enhanced binding properties.

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-2-3-12-21(24(30)33-27-22(28)13-14-23(27)29)26-25(31)32-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-21H,2-3,12-15H2,1H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZUSHCSKUMSHO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。